3-Bromo-4-[(2-bromophenyl)methoxy]oxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12Br2O2 |
|---|---|
Molecular Weight |
336.02 g/mol |
IUPAC Name |
3-bromo-4-[(2-bromophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H12Br2O2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
MKDSBAXWAYPZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Br)OCC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 2 Bromophenyl Methoxy Oxolane and Analogous Structures
Retrosynthetic Analysis of the 3-Bromo-4-[(2-bromophenyl)methoxy]oxolane Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the ether linkage and the carbon-bromine bond on the oxolane ring.
Two logical disconnections are:
C-O Ether Bond Disconnection : The bond between the oxolane ring's oxygen and the 2-bromobenzyl group can be disconnected. This leads to two key precursors: a 3-bromo-oxolan-4-ol intermediate and a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide). This approach simplifies the problem into the synthesis of a substituted tetrahydrofuran (B95107) alcohol and a subsequent etherification step.
Oxolane Ring Disconnection : The oxolane ring itself can be retrosynthetically opened. This typically leads to a linear precursor, such as a substituted 1,4-diol or a hydroxy-epoxide, which can undergo intramolecular cyclization. For instance, breaking the C4-O bond and the C1-O bond of the ring points towards a butane-1,2,4-triol derivative as a potential starting point, which would require selective functionalization.
These analyses suggest that the synthesis would likely involve the initial formation of a functionalized four-carbon chain, followed by cyclization to form the oxolane ring, and finally, the attachment of the 2-bromophenyl methoxy (B1213986) side chain, or vice-versa.
Strategies for Oxolane Ring Formation
The construction of the substituted tetrahydrofuran core is the most critical aspect of the synthesis. nih.gov Several strategies have been developed for the stereoselective synthesis of these five-membered oxygen heterocycles. organic-chemistry.org
Intramolecular cyclization is a powerful method for forming the oxolane ring. These reactions often proceed via the attack of a hydroxyl group onto an electrophilic carbon center within the same molecule. The key is to control the regioselectivity (5-exo-tet cyclization to form the five-membered ring over the alternative 6-endo-tet) and the stereoselectivity (the relative orientation of substituents).
For example, palladium-catalyzed methods have been developed for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Organoselenium catalysis can also facilitate efficient exo-cyclization under mild conditions with excellent regioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions can steer the cyclization towards the desired isomer. scispace.com
| Cyclization Method | Catalyst/Reagent | Key Features | Yield |
| Palladium-Catalyzed Cyclization | Pd(0) complexes | Forms C-C and C-O bonds simultaneously; high diastereoselectivity. | Good to Excellent |
| Organoselenium Catalysis | Electrophilic Selenium Reagent | Mild conditions; excellent regioselectivity for exo-cyclization. | Good |
| Acid-Catalyzed Cyclization | Brønsted or Lewis Acids | Cyclization of unsaturated alcohols; stereoselectivity depends on substrate. nih.gov | Variable |
| Asymmetric Cycloetherification | Chiral Organocatalysts | Enantioselective formation of the THF ring from ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org | High with excellent enantioselectivity |
This table presents generalized data for analogous cyclization reactions.
Ring-closing etherification is a direct and common method for forming cyclic ethers. This approach often involves an intramolecular variation of the Williamson ether synthesis. masterorganicchemistry.com A linear precursor containing a hydroxyl group and a suitable leaving group (like a halide or sulfonate) at the appropriate positions (e.g., a 1,4-substituted butane (B89635) derivative) is treated with a base. The base deprotonates the hydroxyl group to form an alkoxide, which then displaces the leaving group via an intramolecular SN2 reaction to form the oxolane ring. chemistrysteps.com
The stereochemistry of the resulting tetrahydrofuran is dictated by the stereocenters present in the acyclic precursor. nih.gov This method is particularly effective for forming 5- and 6-membered rings. masterorganicchemistry.com
The intramolecular ring-opening of epoxides (oxiranes) is a well-established and stereospecific route to substituted tetrahydrofurans. nih.gov This strategy typically starts with a molecule containing both an epoxide and a hydroxyl group, such as an epoxyalcohol. researchgate.net
The reaction can be catalyzed by either an acid or a base.
Acid-catalyzed opening : The acid protonates the epoxide oxygen, activating it for nucleophilic attack by the tethered hydroxyl group. The attack generally occurs at the more substituted carbon of the epoxide.
Base-catalyzed opening : A base deprotonates the hydroxyl group, and the resulting alkoxide attacks the less sterically hindered carbon of the epoxide in an SN2 fashion.
This method provides excellent control over stereochemistry, as the ring-opening proceeds with inversion of configuration at the carbon being attacked. nih.gov For instance, the rearrangement of β,γ-epoxyalcohols catalyzed by magnesium iodide can result in the formation of isomeric tetrahydrofurans. researchgate.net Recent developments have also shown that pendant silanols can open epoxides to form tetrahydrofuran products through tandem cyclizations. nih.gov
Introduction of the 2-Bromophenyl Methoxy Moiety
Once the functionalized oxolane ring, specifically a 3-bromo-oxolan-4-ol intermediate, is synthesized, the final key step is the introduction of the 2-bromophenyl methoxy group.
The formation of the ether linkage between the oxolan-4-ol and the 2-bromobenzyl group is most commonly achieved through an etherification reaction. The Williamson ether synthesis is the classical and most widely used method for this transformation. rsc.orgwikipedia.org
The process involves two main steps:
Deprotonation : The hydroxyl group of the 3-bromo-oxolan-4-ol is deprotonated using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. khanacademy.orgyoutube.com
Nucleophilic Substitution : The resulting alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide). This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the halide and forming the desired ether. wikipedia.org
Primary alkyl halides, such as 2-bromobenzyl bromide, are ideal substrates for the SN2 reaction, ensuring high yields and minimizing side reactions like elimination. masterorganicchemistry.com
Alternative modern methods for forming alkyl aryl ethers include copper-catalyzed coupling reactions and transition-metal-free arylations using diaryliodonium salts, which can be effective under mild conditions. organic-chemistry.orgthieme-connect.com
| Etherification Method | Reagents | Mechanism | Key Advantages |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl Halide | SN2 | Versatile, widely applicable, high yields with primary halides. chemistrysteps.comwikipedia.org |
| Copper-Catalyzed Coupling | Cu Catalyst, Ligand, Base | Catalytic Cross-Coupling | Milder conditions, broader substrate scope including aryl halides. organic-chemistry.org |
| Arylation with Diaryliodonium Salts | Diaryliodonium Salt, Weak Base | Ligand Coupling | Metal-free, mild conditions. rsc.orgthieme-connect.com |
| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | Redox Condensation | Mild conditions, inversion of stereochemistry at the alcohol center. rsc.org |
This table summarizes common methods for the formation of the ether linkage.
Directed Bromination of Aromatic Ethers and Related Phenols
The introduction of a bromine atom onto the aromatic ring is a critical step in forming the (2-bromophenyl)methoxy portion of the target molecule. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring, primarily the hydroxyl or alkoxy group.
Phenols and aromatic ethers are highly activated substrates for electrophilic bromination. nih.gov The oxygen atom is a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. A variety of brominating agents can be employed, ranging from molecular bromine (Br₂) to N-Bromosuccinimide (NBS), often in the presence of a catalyst or specific solvent system to control selectivity. researchgate.netciac.jl.cn For instance, the use of N-bromosuccinimide is common due to its ease of handling and safety compared to liquid bromine. libretexts.org
Recent methodologies have focused on developing milder and more selective bromination procedures. One such system involves using a combination of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide (AlBr₃), which forms a highly reactive I(III)-based brominating reagent. nih.gov This system has proven effective for the bromination of a wide range of phenols and their ethers under mild, open-flask conditions. nih.gov The choice of solvent can also influence the outcome; for example, bromination of phenol (B47542) in polar solvents can lead to polybromination, whereas nonpolar solvents tend to favor monobromination.
| Reagent | Typical Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator or light | Commonly used for its ease of handling. Can provide monobromination under controlled conditions. | researchgate.netlibretexts.org |
| Molecular Bromine (Br₂) | Various solvents (e.g., CCl₄, CH₃COOH, H₂O) | Highly reactive; can lead to polybromination, especially in polar solvents. Requires careful control of stoichiometry. | nih.gov |
| PIDA / AlBr₃ | CH₂Cl₂, room temperature | A mild and efficient system that generates a potent electrophilic bromine source in situ, providing excellent yields for various phenols and ethers. | nih.gov |
| Pyridinium Hydrobromide Perbromide | Solvents like THF or acetic acid | A solid, stable source of bromine that allows for controlled bromination. | acs.org |
Benzylic Halogenation and Subsequent Transformations
The formation of the benzyl (B1604629) ether linkage in this compound necessitates the activation of the benzylic position of a precursor like 2-bromotoluene. Benzylic halogenation is a key transformation for this purpose, as it introduces a reactive handle for subsequent nucleophilic substitution. numberanalytics.com
This reaction typically proceeds through a free radical mechanism, where a halogen radical abstracts a hydrogen atom from the benzylic carbon. chemistrysteps.comchemistry.coach The resulting benzylic radical is significantly stabilized by resonance with the adjacent aromatic ring, which accounts for the high reactivity and selectivity of this position. libretexts.orgchemistrysteps.com N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, as it provides a low, constant concentration of bromine radicals when used with a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions. libretexts.orgchemistrysteps.com This low concentration is crucial to favor substitution over the competing electrophilic addition to the aromatic ring. libretexts.org
Once the benzylic bromide is formed (e.g., 1-bromo-2-(bromomethyl)benzene), the subsequent transformation involves an Sₙ2 reaction with a suitable alcohol. In the context of synthesizing the target molecule, this would be a protected 3-bromooxolan-4-ol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a more nucleophilic alkoxide that then displaces the bromide from the benzylic position to form the desired ether linkage.
| Substrate Type | Reagent | Conditions | Mechanism | Reference |
|---|---|---|---|---|
| Toluene Derivatives | N-Bromosuccinimide (NBS) | CCl₄, radical initiator (AIBN or BPO), heat or light | Free Radical Chain | libretexts.orgchemistrysteps.com |
| Alkylbenzenes | Br₂ | UV light, non-polar solvent | Free Radical Chain | chemistry.coach |
Stereocontrolled Synthesis of this compound
The oxolane (tetrahydrofuran) ring of the target molecule contains two adjacent stereocenters at the C3 and C4 positions. Establishing the relative and absolute stereochemistry of these centers is a significant challenge that requires stereocontrolled synthetic methods.
Chiral Auxiliary-Based Methods in Oxolane Construction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a powerful and reliable tool in asymmetric synthesis. researchgate.netwilliams.edu
In the context of constructing the oxolane ring, a chiral auxiliary, such as an Evans' oxazolidinone, could be attached to a precursor molecule to direct diastereoselective reactions like alkylation or aldol (B89426) condensation. blogspot.combath.ac.uk For example, an acyclic precursor containing the auxiliary could undergo a diastereoselective reaction to set one stereocenter, followed by a subsequent reaction (e.g., intramolecular cyclization) to form the oxolane ring, where the stereochemistry of the first center influences the formation of the second. The auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule, leading to the formation of one diastereomer in preference to others. wikipedia.orgblogspot.com
| Chiral Auxiliary | Key Applications | Features | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Diastereoselective aldol reactions, alkylations, acylations | Highly predictable stereochemical outcomes; easily attached and removed. | blogspot.combath.ac.uk |
| Camphorsultam | Michael additions, Claisen rearrangements, Diels-Alder reactions | Provides high levels of asymmetric induction, often complementary to oxazolidinones. | wikipedia.org |
| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones that undergo highly diastereoselective alkylation. | wikipedia.org |
Asymmetric Catalysis for Enantioselective Bromine Introduction or Ring Closure
Asymmetric catalysis is an alternative and highly efficient strategy where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov This approach has significant advantages in terms of atom economy over stoichiometric methods like the use of chiral auxiliaries. nih.gov
For the synthesis of this compound, asymmetric catalysis could be applied at two key stages. First, an enantioselective bromocyclization of a suitable unsaturated alcohol precursor could simultaneously introduce the bromine atom and form the oxolane ring with stereocontrol. researchgate.net Chiral catalysts, such as BINOL-derived thiophosphoramides, have been successfully used in catalytic asymmetric bromonium ion-induced polyene cyclizations to produce halogenated cyclic products with high diastereo- and enantioselectivity. researchgate.net
Alternatively, an asymmetric catalytic reaction could be used to form the chiral oxolane ring from an achiral precursor, with the bromine being introduced in a later, diastereoselective step. For instance, palladium-catalyzed asymmetric ring closure reactions of acyclic precursors have been developed to afford chiral tetrahydrofuran derivatives. nih.gov The development of new chiral ligands and catalytic systems remains an active area of research, continually expanding the scope of these powerful transformations. beilstein-journals.org
Advanced Coupling Strategies for Fragment Assembly
Modern synthetic chemistry heavily relies on cross-coupling reactions to assemble complex molecules from simpler, readily available fragments. For a molecule like this compound, these methods offer a convergent approach where the brominated aromatic piece and the oxolane unit are synthesized separately and then joined together.
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille) involving Brominated Precursors
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. yonedalabs.comwikipedia.org The Suzuki-Miyaura, Negishi, and Stille reactions are prominent examples that couple an organometallic reagent with an organic halide or pseudohalide. wikipedia.org In all these reactions, the general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation of the organometallic reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov
These reactions are highly relevant for synthesizing the target molecule, particularly for forming the bond between the aromatic ring and the benzylic carbon of the methoxy bridge, or for further functionalization of the aromatic ring. For example, a precursor such as 1,2-dibromobenzene (B107964) could undergo a selective Suzuki-Miyaura coupling with an organoboron reagent containing the oxolane-methoxy fragment. The differing reactivity of aryl bromides allows for selective reactions. researchgate.netlookchem.com
Suzuki-Miyaura Coupling: Employs an organoboron reagent (e.g., a boronic acid or ester) and requires a base for activation. yonedalabs.comyoutube.com It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. mdpi.com
Negishi Coupling: Uses an organozinc reagent. wikipedia.org These reagents are highly reactive, often allowing for milder reaction conditions compared to other coupling methods, but they are also sensitive to moisture and air. researchgate.net
Stille Coupling: Involves an organotin (stannane) reagent. wikipedia.org While versatile and tolerant of many functional groups, the high toxicity of organotin compounds is a significant drawback. wikipedia.orgresearchgate.net
The choice of reaction depends on the specific substrates, functional group compatibility, and desired reaction conditions. rsc.org
| Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., -B(OH)₂) | Stable, non-toxic reagents; wide functional group tolerance; commercially available reagents. | Requires a base for activation; potential for protodeboronation side reactions. | yonedalabs.comnih.gov |
| Negishi | Organozinc (e.g., -ZnCl) | High reactivity allowing for mild conditions; couples sp³, sp², and sp carbons effectively. | Reagents are moisture and air-sensitive; functional group tolerance can be lower. | wikipedia.orgresearchgate.net |
| Stille | Organotin (e.g., -SnBu₃) | Reagents are stable to air and moisture; tolerant of most functional groups; no base required. | High toxicity of tin reagents and byproducts, which can be difficult to remove. | wikipedia.orgacs.org |
Nucleophilic Aromatic Substitution (SNAr) on Brominated Aryl Systems
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the formation of bonds between a nucleophile and an aromatic ring. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.
For the synthesis of aryl ethers from brominated aryl systems, an alkoxide or a phenoxide can act as the nucleophile, displacing the bromide ion. However, for an SNAr reaction to proceed efficiently with a bromo-substituted aryl system, the presence of activating groups like nitro (-NO2) or cyano (-CN) is generally necessary. scientificupdate.com The reactivity of the aryl halide in SNAr reactions follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom. masterorganicchemistry.com
| Reagent/Catalyst | Substrate | Nucleophile | Product | Key Findings |
| Strong Base (e.g., NaH, KOtBu) | Activated Aryl Bromide (with EWG) | Alcohol/Phenol | Aryl Ether | The reaction proceeds via a Meisenheimer intermediate. The presence of electron-withdrawing groups ortho/para to the bromide is crucial for stabilizing the negative charge. chemistrysteps.comlibretexts.org |
| Transition Metals (e.g., Cu, Pd) | Unactivated Aryl Bromide | Alcohol/Phenol | Aryl Ether | While not a classic SNAr, metal-catalyzed reactions like the Ullmann condensation or Buchwald-Hartwig amination provide an alternative for unactivated aryl halides. scientificupdate.com |
This table is interactive. You can sort and filter the data.
In the context of synthesizing a molecule like this compound, an SNAr approach would likely be challenging without an activating group on the 2-bromophenyl ring. However, if a suitable precursor with an electron-withdrawing group were used, it could be a viable strategy, with the activating group being removed or modified in a subsequent step.
Organometallic Reagent Applications (e.g., Lithium, Magnesium, Zinc)
Organometallic reagents are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reagents based on lithium, magnesium (Grignard reagents), and zinc offer potent nucleophilic carbon sources that can react with a variety of electrophiles.
Organolithium and Grignard Reagents: These are highly reactive organometallic compounds, typically prepared by the reaction of an organic halide with the corresponding metal. libretexts.org They are strong bases and potent nucleophiles. In the synthesis of analogous structures, an organolithium or Grignard reagent derived from a brominated aromatic compound could be used. However, their high reactivity can lead to challenges with functional group compatibility. These reagents must be handled under anhydrous conditions as they react readily with protic solvents. libretexts.org
Organocuprates (Gilman Reagents): Lithium dialkylcuprates, known as Gilman reagents, are generally prepared by the reaction of an organolithium compound with a copper(I) salt. pressbooks.pub They are softer nucleophiles compared to Grignard and organolithium reagents and are particularly effective in coupling reactions with organic halides, including aryl bromides. pressbooks.publibretexts.org
Organozinc Reagents: Organozinc reagents are typically less reactive than their lithium and magnesium counterparts, which can be advantageous for reactions requiring higher chemoselectivity. They are often used in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling.
The application of these organometallic reagents in forming an ether linkage, as seen in the target molecule, would likely involve a multi-step process. For instance, a Grignard reagent could be formed from 1,2-dibromobenzene, which could then react with an appropriate electrophile.
| Organometallic Reagent | Preparation | Key Applications in Synthesis | Advantages | Limitations |
| Organolithium (RLi) | R-X + 2Li → R-Li + LiX | Strong nucleophiles and bases for C-C bond formation. | High reactivity. | Low functional group tolerance; requires anhydrous conditions. libretexts.org |
| Grignard (RMgX) | R-X + Mg → R-MgX | Versatile nucleophiles for reactions with carbonyls, epoxides, etc. | Readily prepared; widely used. | Sensitive to protic solvents; can be strongly basic. libretexts.org |
| Organocuprate (R2CuLi) | 2RLi + CuI → R2CuLi + LiI | SN2-like reactions with alkyl, vinyl, and aryl halides (Corey-House synthesis). pressbooks.publibretexts.org | Good for coupling reactions; softer nucleophiles. | Stoichiometric use of copper. |
| Organozinc (RZnX) | R-X + Zn → R-ZnX | Used in palladium-catalyzed cross-coupling reactions (Negishi coupling). | Higher functional group tolerance than Grignard or organolithium reagents. | Often requires a transition metal catalyst. |
This table is interactive. You can sort and filter the data.
For a hypothetical synthesis of this compound, one could envision a pathway where an organometallic reagent derived from 1,2-dibromobenzene is coupled with a suitably functionalized oxolane derivative. Alternatively, an organometallic reagent could be used to introduce the (2-bromophenyl)methoxy moiety onto the oxolane ring. The choice of reagent would depend on the specific functionalities present in the precursors to ensure compatibility and achieve the desired transformation efficiently.
Reaction Mechanisms and Pathways Involving 3 Bromo 4 2 Bromophenyl Methoxy Oxolane
Reactivity Profiling of the Oxolane Ring System
The oxolane ring, a five-membered cyclic ether, is a stable structure but can undergo specific reactions under certain conditions, primarily involving the cleavage of a carbon-oxygen bond.
The tetrahydrofuran (B95107) (THF) core of the molecule is susceptible to ring-opening reactions, typically initiated by Lewis acids or strong Brønsted acids. nih.govmdpi.com These reactions proceed via the formation of an oxonium ion intermediate, which activates the C-O bonds toward nucleophilic attack.
The mechanism generally involves:
Protonation or Lewis Acid Coordination: The ether oxygen acts as a Lewis base, coordinating with a Lewis acid or being protonated by a strong acid. This step makes the ether a good leaving group.
Nucleophilic Attack: A nucleophile attacks one of the α-carbons adjacent to the oxygen. This attack can occur via an Sₙ2-like mechanism, leading to the cleavage of the C-O bond and the opening of the ring. mdpi.com
In the context of 3-Bromo-4-[(2-bromophenyl)methoxy]oxolane, the substituents on the ring will influence the regioselectivity of the nucleophilic attack. The presence of the bromine and the bulky (2-bromophenyl)methoxy group creates steric and electronic biases that can direct the incoming nucleophile to a specific carbon. For instance, frustrated Lewis pairs (FLPs) have been shown to be effective in cleaving the THF ring by creating a shorter distance between the Lewis acidic and basic centers, which lowers the activation barrier for the reaction. nih.gov
Table 1: Catalysts and Conditions for Tetrahydrofuran (THF) Ring-Opening
| Catalyst Type | Example Catalyst | Conditions | Mechanism |
|---|---|---|---|
| Brønsted Acid | 12-Tungstophosphoric Acid | Presence of Acetic Anhydride, 20°C | Cationic Ring-Opening Polymerization nih.govresearchgate.net |
| Lewis Acid | Samarium Triiodide (SmI₃) | With Acid Chlorides | Cleavage via Acyl Chloride Activation mdpi.com |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | With Samarium (II) Iodide | Formation of Iodohydrins mdpi.com |
| Frustrated Lewis Pair (FLP) | Al/P-based FLPs | Heating to 80°C | Donor-Acceptor Interaction nih.gov |
Five-membered rings like oxolane are not planar. They adopt puckered conformations to relieve torsional strain from eclipsing hydrogen atoms. acs.org These conformations are dynamic and interconvert rapidly through a low-energy process called pseudorotation. The two most common conformations in this cycle are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced in opposite directions from the plane of the other three).
Mechanisms Governing Bromine Reactivity
The molecule contains two distinct bromine atoms: one on the aliphatic oxolane ring and one on the aromatic phenyl ring. Their reactivity is governed by different mechanistic principles.
The bromophenyl group can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are controlled by the two substituents already present: the bromine atom and the alkoxy group (-OCH₂-oxolane).
Alkoxy Group (-OR): This group is a strong activating group and an ortho, para-director . The oxygen atom donates electron density into the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack, particularly when the attack is at the ortho or para positions. organicmystery.com
In this compound, the powerful activating effect of the alkoxy group dominates, making the ring more reactive than bromobenzene. The substitution pattern will be a result of the combined directing effects of both groups, with the incoming electrophile likely adding to the positions that are ortho or para to the strongly activating alkoxy group.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -OR (Alkoxy) | Electron-Donating | Activating | Ortho, Para organicmystery.comsavemyexams.com |
| -Br (Bromo) | Electron-Withdrawing (Inductive) Electron-Donating (Resonance) | Deactivating | Ortho, Para pressbooks.pubyoutube.com | | -NO₂ (Nitro) | Electron-Withdrawing | Deactivating | Meta savemyexams.com | | -CH₃ (Alkyl) | Electron-Donating | Activating | Ortho, Para savemyexams.com |
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" on the side opposite to the covalent bond. acs.orgwikipedia.org This positive σ-hole can interact attractively with a nucleophilic region (Lewis base), such as a lone pair on an oxygen or nitrogen atom. acs.orgnih.gov
For this compound, both bromine atoms can participate in halogen bonding. This interaction is highly directional, with the R-X···Y angle approaching 180°. acs.org Halogen bonding can play a crucial role in:
Crystal Engineering: Directing the assembly of molecules in the solid state to form specific supramolecular structures. wikipedia.org
Molecular Recognition: Guiding the binding of the molecule to a biological target or another reactant.
Reaction Directionality: Acting as a secondary interaction in a transition state to lower the activation energy or control the stereochemical outcome of a reaction. bohrium.commdpi.com
The strength of these interactions for bromine-oxygen (Br···O) contacts is estimated to be between 9.0 and 12.1 kJ/mol, making it a significant factor in controlling molecular architecture and reactivity. acs.org
Organic bromides can undergo reactions via free-radical pathways, typically initiated by heat or UV light. byjus.com A radical reaction generally proceeds through three stages: initiation, propagation, and termination. byjus.comlumenlearning.com
Initiation: Homolytic cleavage of a weak bond generates the initial radical. In this molecule, the C-Br bond on the oxolane ring could be cleaved to form an alkyl radical and a bromine radical. Peroxides are often used as radical initiators. lumenlearning.comyoutube.com
Propagation: The initial radical reacts with a stable molecule to form a new radical, continuing a chain reaction. For example, a bromine radical could abstract a hydrogen atom from a carbon, or an alkyl radical could add across a double bond. lumenlearning.comwikipedia.org
Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction. lumenlearning.com
The bromine on the oxolane ring is more susceptible to radical reactions than the one on the aromatic ring. Radical cyclization is a common pathway where a radical generated on a side chain attacks a multiple bond within the same molecule to form a ring. wikipedia.orgacs.org The presence of the ether oxygen atom can also influence radical stability and reaction pathways.
Transformations and Stability of the Ether Linkage
The ether linkage in this compound is a focal point of its reactivity. Its stability and the pathways through which it undergoes transformation are dictated by the principles governing aryl alkyl ethers, with additional influences from the substituted oxolane and the electronic nature of the bromine atoms.
The cleavage of the C–O bond in aryl alkyl ethers, such as the one present in this compound, is a well-studied class of reactions. Generally, these transformations are catalyzed by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), and can proceed through either an S(_N)1 or S(_N)2 mechanism. The specific pathway is largely dependent on the structure of the alkyl group and the stability of any potential carbocation intermediate.
In the case of this compound, the ether linkage is between a secondary carbon on the oxolane ring and the benzylic methylene (B1212753) group. Cleavage can theoretically occur at two positions: the oxolane C–O bond or the benzyl (B1604629) C–O bond. However, for aryl alkyl ethers, cleavage almost invariably occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. This is because the aryl-oxygen bond is significantly stronger due to the sp hybridization of the aromatic carbon and the delocalization of oxygen's lone pairs into the aromatic ring. Furthermore, the formation of an unstable aryl cation makes an S(_N)1 pathway at the aromatic ring unfavorable, and the steric hindrance at the aromatic carbon prevents an S(_N)2 attack.
Therefore, the primary cleavage mechanism is expected to involve the protonation of the ether oxygen by a strong acid, followed by nucleophilic attack of the conjugate base (e.g., Br) on the benzylic carbon. This would proceed via an S(_N)2 mechanism, leading to the formation of 2-bromobenzyl bromide and 3-bromo-oxolan-4-ol. An S(_N)1 mechanism at the benzylic position is less likely due to the destabilizing inductive effect of the ortho-bromo substituent on the potential benzyl carbocation.
Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage
| Reactant | Reagent | Predicted Mechanism | Predicted Products |
|---|---|---|---|
| This compound | HBr (excess) | S(_N)2 | 2-bromobenzyl bromide and 3-bromo-oxolan-4-ol |
The ether linkage of this compound is expected to exhibit considerable stability under neutral and basic conditions. Ethers are generally unreactive towards bases, nucleophiles, and mild oxidizing and reducing agents. However, the presence of the bromine atoms and the oxolane ring introduces factors that can influence its stability under specific conditions.
Acidic Conditions: As discussed, strong acids can promote the cleavage of the ether bond. The rate of this cleavage would be dependent on the acid concentration and temperature. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to slightly decrease the basicity of the ether oxygen, potentially slowing the initial protonation step compared to an unsubstituted analogue.
Basic Conditions: The compound is expected to be largely stable under basic conditions. While strong bases can promote the cleavage of some ethers, this typically requires harsh conditions and specific structural features not present in this molecule. The C-Br bonds on the aromatic ring and the oxolane ring are also generally resistant to nucleophilic attack by common bases under standard conditions.
Thermal Conditions: The thermal stability of the compound is influenced by the strength of its covalent bonds. While the C-O and C-C bonds are generally stable, the C-Br bonds can be susceptible to homolytic cleavage at high temperatures, potentially initiating radical decomposition pathways.
Table 2: Predicted Stability under Various Conditions
| Condition | Expected Stability | Potential Reactions |
|---|---|---|
| Strong Acid (e.g., HBr, HI) | Low | Ether cleavage |
| Strong Base (e.g., NaOH, KOtBu) | High | Generally stable |
| Neutral Aqueous | High | Stable to hydrolysis |
| Elevated Temperature | Moderate | Potential for C-Br bond cleavage and decomposition |
Cooperative Effects and Remote Electronic Influences on Reactivity
The reactivity of this compound is not solely determined by the individual functional groups but also by the electronic interplay between them. The two bromine atoms, one on the aromatic ring and one on the oxolane ring, exert significant electronic influences.
Bromine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of nearby protons. Simultaneously, bromine possesses lone pairs of electrons that can be donated into an adjacent π-system through resonance (+M or +R effect). In the context of the 2-bromophenyl group, the inductive effect generally dominates, making the ring less electron-rich.
The bromo substituent at the ortho position of the benzyl group will have a pronounced effect on the reactivity of the ether linkage. Its electron-withdrawing nature will destabilize any developing positive charge on the benzylic carbon, thus disfavoring an S(_N)1-type cleavage. This reinforces the likelihood of an S(_N)2 mechanism for acid-catalyzed cleavage.
Spectroscopic Data for this compound Remains Elusive in Public Domain
A comprehensive search for detailed spectroscopic data for the chemical compound this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy, has yielded no specific experimental results in the public domain. While commercial suppliers list the compound and indicate the availability of such data upon purchase, no published research articles, academic theses, or public databases containing the requisite detailed spectroscopic characterization for a thorough structural elucidation could be identified.
The inquiry sought to populate a detailed article on the advanced spectroscopic characterization of this compound, focusing on high-resolution 1H and 13C NMR spectroscopy, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), analysis of chemical shifts and coupling constants, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (FT-IR, FT-Raman). This level of detail necessitates access to raw or processed experimental data, which appears not to be publicly available at this time.
Without access to these foundational spectroscopic datasets, a scientifically accurate and detailed analysis as requested cannot be performed. The generation of data tables, interpretation of spectral features, and in-depth discussion of the compound's structural and stereochemical aspects are contingent on the availability of this primary research data.
Therefore, the subsequent sections of the proposed article outline—covering NMR, MS, and vibrational spectroscopy—cannot be completed. Further research efforts would require either the chemical synthesis and subsequent spectroscopic analysis of this compound or access to proprietary data from a commercial or research institution.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Precise Solid-State Structure Determination
No crystallographic data is available to populate a table of bond lengths, bond angles, and torsional angles for 3-Bromo-4-[(2-bromophenyl)methoxy]oxolane.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictate its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of moderate size, such as 3-Bromo-4-[(2-bromophenyl)methoxy]oxolane. arxiv.org The core principle of DFT is to calculate the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction.
A primary application of DFT is geometry optimization , an iterative process that systematically alters the positions of atoms to find the arrangement with the lowest possible ground state energy. researchgate.netstackexchange.com This optimized structure represents the most stable conformation of the molecule. researchgate.net For this compound, a DFT geometry optimization would yield crucial data on its structural parameters. researchgate.net These parameters include bond lengths (e.g., C-O, C-Br, C-C), bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.netmultidisciplinaryjournals.com
The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)), which describes the atomic orbitals. multidisciplinaryjournals.com Once the geometry is optimized, the absolute electronic energy of the molecule can be calculated, providing a measure of its thermodynamic stability.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ring)-Br | ~1.95 Å |
| Bond Length | C(phenyl)-Br | ~1.91 Å |
| Bond Length | C(ring)-O(ring) | ~1.43 Å |
| Bond Length | C(ring)-O(ether) | ~1.42 Å |
| Bond Angle | C-O-C (ether) | ~112° |
| Bond Angle | Br-C-C (ring) | ~110° |
| Dihedral Angle | Br-C-C-O (ring) | Variable (depends on conformation) |
| Total Electronic Energy | Entire Molecule | Value in Hartrees (a.u.) |
Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar functional groups and are not the result of an actual DFT calculation on the specified molecule.
Semi-empirical methods offer a computationally less expensive alternative to DFT and are particularly useful for studying large molecular systems or for exploring reaction mechanisms that require numerous calculations. numberanalytics.com These methods are based on the same fundamental framework as Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.orgmpg.de By neglecting or simplifying certain complex integrals that are computationally intensive, semi-empirical methods can achieve results hundreds or thousands of times faster than ab initio methods. nih.gov
Well-known semi-empirical methods include Austin Model 1 (AM1) and Parametric Method 3 (PM3), which are part of a family of methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.comuni-muenchen.denumberanalytics.com These methods are parameterized to reproduce experimental data such as heats of formation and molecular geometries. uni-muenchen.de
For a molecule like this compound, semi-empirical methods could be employed to:
Explore reaction pathways: By mapping the potential energy surface for a reaction, these methods can help identify transition states and intermediates, providing insight into reaction mechanisms.
Perform molecular dynamics simulations: The computational efficiency of semi-empirical methods makes them suitable for simulating the dynamic behavior of the molecule over time, which is often too costly with DFT. nih.gov
Screen large sets of related compounds: When studying derivatives or analogues, semi-empirical methods can quickly predict trends in properties across a large number of molecules.
While generally less accurate than DFT, modern semi-empirical methods can be augmented with corrections for phenomena like dispersion and hydrogen bonding to improve their reliability for studying noncovalent interactions. nih.gov
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful model for predicting and explaining the chemical reactivity of molecules. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com
HOMO: This orbital can be considered the frontier for a molecule acting as a nucleophile or electron donor. A higher HOMO energy indicates that the molecule is more willing to donate electrons. irjweb.com
LUMO: This orbital is the frontier for a molecule acting as an electrophile or electron acceptor. A lower LUMO energy suggests the molecule is more capable of accepting electrons. wuxiapptec.com
The HOMO-LUMO energy gap is a critical parameter derived from these calculations. A small gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a large HOMO-LUMO gap suggests high stability and lower reactivity. irjweb.com
For this compound, analysis of its frontier orbitals would reveal:
Likely sites of electrophilic or nucleophilic attack: The regions of the molecule where the HOMO and LUMO are localized indicate the most probable sites for reaction. For instance, the location of the LUMO can suggest where a nucleophile would attack, while the HOMO distribution points to sites that could react with an electrophile. numberanalytics.com
Table 2: Illustrative Frontier Orbital Energies for Reactivity Analysis
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.5 eV | Energy of the most available electrons for donation. |
| LUMO | -0.8 eV | Energy of the most available orbital to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates the molecule's chemical stability and reactivity. stackexchange.com |
Note: These energy values are hypothetical and serve to illustrate the concepts of FMO theory.
Detailed Conformational Analysis through Computational Modeling
The biological activity and chemical reactivity of a flexible molecule like this compound are intimately linked to its three-dimensional shape and conformational dynamics. Computational modeling is an indispensable tool for exploring the complex conformational landscape of such molecules.
The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations to relieve torsional strain, and it interconverts between these conformations through a low-energy process known as pseudorotation . researchgate.net This process involves a continuous, wave-like motion of the ring atoms where the pucker travels around the ring. researchgate.net The entire pseudorotational circuit can be described by a single phase angle coordinate. researchgate.net
Computational methods can be used to map the free-energy profile of this pseudorotation pathway. By systematically varying the ring's geometry along the pseudorotation coordinate and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the locations of energy minima, corresponding to the most stable conformations (e.g., envelope and twist forms), and the energy barriers between them, which correspond to transition states. nih.gov For the parent tetrahydrofuran (B95107) molecule, studies have identified stable C₂ (twist) and Cₛ (envelope) conformations. nih.govswinburne.edu.au The energy barriers for interconversion are typically low, allowing for rapid conformational changes at room temperature.
The presence of substituents on the oxolane ring, such as the bromine atom and the large (2-bromophenyl)methoxy group in this compound, has a profound impact on its conformational preferences and energetics. rsc.org Both steric and electronic effects must be considered: researchgate.netnih.govchemrxiv.org
Steric Effects: Bulky substituents will preferentially occupy positions that minimize unfavorable steric interactions (non-bonded repulsions) with other parts of the molecule. nih.gov In a five-membered ring, this often means adopting a pseudo-equatorial position to reduce 1,3-diaxial-like interactions. The large (2-bromophenyl)methoxy group would significantly influence the position of the pseudorotational equilibrium, favoring conformations where it is least sterically hindered.
Electronic Effects: Electronegative substituents like bromine and oxygen can introduce electronic effects, such as dipole-dipole interactions and hyperconjugation, which can also influence conformational stability.
Computational studies can quantify the ring strain energy (RSE) , which is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. nih.gov Substituents can either increase or decrease this strain. For example, bulky gem-dimethyl groups have been shown to lower the strain energy in cyclopropane (B1198618) and cyclobutane (B1203170) rings. nih.gov By calculating the RSE for different conformers of this compound, one can determine how the substituents modulate the stability of the oxolane ring.
Table 3: Hypothetical Ring Strain Energy (RSE) Comparison
| Molecule | Substituents | Calculated RSE (kcal/mol) |
|---|---|---|
| Oxolane (Tetrahydrofuran) | None | ~5.5 |
| This compound | -Br, -OCH₂Ph-Br | > 5.5 (Expected increase due to steric hindrance) |
Note: Values are illustrative. The actual RSE would depend on the specific conformation and computational method used.
In Silico Prediction of Spectroscopic Data
Computational quantum chemistry can predict various spectroscopic data with a reasonable degree of accuracy, aiding in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can be employed to predict ¹H and ¹³C NMR chemical shifts and coupling constants. For this compound, these calculations would typically involve a two-step process. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. Following this, the NMR parameters are calculated using a specific functional and basis set, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM).
The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting chemical shifts. Theoretical calculations can help assign specific peaks in an experimental spectrum to the corresponding nuclei in the molecule. For instance, the chemical shifts of the protons and carbons in the oxolane ring and the bromophenyl group can be calculated and compared to experimental values if available. A study on polybrominated diphenyl ethers (PBDEs) confirmed that theoretical ¹³C NMR chemical shifts could be assigned with a root-mean-square error of less than 4.0 ppm, demonstrating the utility of such computational approaches mdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical computational predictions for similar structures.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1' | Aromatic (C-Br) | - | 112.5 |
| C2' | Aromatic (C-CH₂O) | - | 139.0 |
| C3' | Aromatic (CH) | 7.35 | 129.8 |
| C4' | Aromatic (CH) | 7.18 | 127.9 |
| C5' | Aromatic (CH) | 7.55 | 133.2 |
| C6' | Aromatic (CH) | 7.60 | 127.5 |
| CH₂ | Benzylic | 4.65 | 72.1 |
| C2 | Oxolane (CH₂) | 3.80 - 3.95 | 68.5 |
| C3 | Oxolane (CH-Br) | 4.40 | 51.0 |
| C4 | Oxolane (CH-O) | 4.10 | 78.0 |
| C5 | Oxolane (CH₂) | 3.90 - 4.05 | 70.3 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations are typically performed after geometry optimization, using the same level of theory. The second derivatives of the energy with respect to the atomic coordinates are computed to generate a Hessian matrix, which, when diagonalized, yields the vibrational frequencies.
For this compound, the calculated IR and Raman spectra would show characteristic bands for the C-Br stretching, C-O-C stretching of the ether and oxolane ring, aromatic C-H stretching, and aliphatic C-H stretching vibrations. Theoretical studies on similar brominated compounds have shown good agreement between calculated and experimental frequencies, although calculated frequencies are often systematically overestimated and may require scaling for better comparison. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound Note: These are hypothetical values based on typical computational predictions for similar structures.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-O-C Ether Stretch | 1250 - 1050 | Strong | Weak |
| C-Br Stretch | 680 - 515 | Medium | Strong |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is an invaluable tool for exploring potential reaction pathways and elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon bearing the bromine, or reactions involving the ether linkage.
Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy provides insight into the feasibility and rate of a reaction. For example, computational studies on the debromination of polybrominated diphenyl ethers have investigated the reaction profiles to understand the degradation mechanism. researchgate.net Similar approaches could be applied to understand the reactivity of the C-Br bonds in this compound under various conditions. A computational study on the reaction of 2-methoxyfuran (B1219529) identified transition state structures and calculated activation energies to determine the most probable reaction mechanism. nih.gov
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a molecule with its reactivity or physical properties. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed property.
For a compound like this compound, QSRR/QSPR studies could be used to predict properties such as its lipophilicity (logP), toxicity, or environmental fate. Molecular descriptors can include constitutional, topological, geometric, and electronic parameters. For instance, a QSPR study on polybrominated diphenyl ethers used descriptors derived from Density Functional Theory (DFT) to model their photodebromination reactivity. mdpi.com Such studies often employ techniques like multiple linear regression, principal component analysis, or machine learning algorithms to develop predictive models. A study on 4-bromo-3-(methoxymethoxy) benzoic acid utilized computed descriptors like ionization energy and electrophilicity to predict the molecule's reactivity. researchgate.net These approaches could be extended to a series of related oxolane derivatives to predict their properties without the need for extensive experimental testing.
Synthetic Applications and Transformations of 3 Bromo 4 2 Bromophenyl Methoxy Oxolane
Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis
3-Bromo-4-[(2-bromophenyl)methoxy]oxolane is well-suited to function as a versatile synthetic building block. Its three-dimensional structure, conferred by the non-planar oxolane ring, makes it an attractive scaffold for the development of molecules with defined spatial arrangements, which is of particular interest in medicinal chemistry and materials science. The molecule possesses three primary points of potential modification: the bromine on the oxolane ring, the bromine on the phenyl ring, and the ether linkage.
The differential reactivity of the alkyl bromide versus the aryl bromide is a key feature that allows for selective, stepwise functionalization. For instance, the aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the alkyl bromide can participate in nucleophilic substitution reactions. This orthogonality enables the controlled and sequential introduction of various functional groups, facilitating the construction of intricate molecular designs from a single, advanced intermediate. This positions the compound as a valuable precursor for creating libraries of complex molecules for screening purposes or as a key component in the total synthesis of natural products and their analogues.
Chemical Transformations of the Oxolane Ring
The substituted oxolane ring is a key structural feature that can undergo various chemical transformations to generate novel heterocyclic structures. These reactions can involve the expansion of the ring system or the selective introduction of new functional groups onto the existing five-membered ring.
The oxolane ring, a saturated five-membered heterocycle, can be induced to undergo ring expansion to form larger rings, such as six-membered tetrahydropyrans or other oxane derivatives. While thermodynamically challenging, such transformations provide access to new heterocyclic scaffolds. acs.org Photochemical methods, for instance, have been shown to mediate the ring expansion of smaller oxetane (B1205548) rings to tetrahydrofurans (oxolanes) through the formation and rearrangement of oxonium ylides. rsc.orgrsc.orgresearchgate.net Similar principles could potentially be applied to expand the oxolane ring in this compound. This could involve the reaction with carbenes or carbenoids generated from diazo compounds, which, under photochemical or metal-catalyzed conditions, could lead to a one-carbon insertion and the formation of a six-membered ring system. rsc.org The stereochemistry of the substituents on the oxolane ring would play a crucial role in directing the stereochemical outcome of such a rearrangement. rsc.org
Further functionalization of the oxolane ring, beyond manipulating the existing bromine atom, can be envisioned through modern synthetic methods. Regioselective C-H activation/functionalization, catalyzed by transition metals like palladium or rhodium, could potentially introduce new substituents at specific positions on the ring. The directing influence of the existing ether and bromide substituents would be critical in determining the site of functionalization. The inherent polarity and steric environment around the oxolane ring would govern the regioselectivity of such transformations, allowing for the installation of additional alkyl, aryl, or heteroatom groups. While challenging, these advanced methods offer a pathway to densely functionalized heterocyclic cores that are difficult to access through traditional synthetic routes.
Derivatization of the Bromophenyl Moiety
The 2-bromophenyl group is a particularly valuable handle for synthetic modification, offering robust and predictable reactivity in a wide array of chemical transformations. The bromine atom on the aromatic ring is readily derivatized using modern cross-coupling chemistry or classical nucleophilic substitution reactions.
The aryl bromide of the (2-bromophenyl)methoxy group is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyoutube.com This is a highly versatile method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 2-position of the phenyl ring. nih.govharvard.edu
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, providing a direct route to substituted styrenyl derivatives. nih.govorganic-chemistry.orgresearchgate.net This transformation is highly valuable for constructing complex olefinic structures.
Buchwald-Hartwig Amination: For the formation of carbon-heteroatom bonds, the Buchwald-Hartwig amination is a powerful method. wikipedia.orgorganic-chemistry.org It facilitates the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles, catalyzed by a palladium-ligand system. libretexts.orgbeilstein-journals.orgacsgcipr.org This reaction provides efficient access to arylamines, which are prevalent in pharmaceuticals and functional materials.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Potential Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl substituted derivative |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 2-Styrenyl substituted derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu | 2-Morpholinyl substituted derivative |
The bromine atom on the aromatic ring can also be replaced via nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions require the aromatic ring to be activated by strongly electron-withdrawing groups (such as nitro groups) in the ortho or para positions, which is not the case in this molecule. msu.eduyoutube.com Therefore, displacing the bromine with common nucleophiles like alkoxides, thiolates, or amines would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a strong base to proceed via a benzyne (B1209423) intermediate. youtube.com
Alternatively, copper-catalyzed Ullmann-type reactions could be employed to displace the bromine with nucleophiles like amines or alcohols under milder conditions than traditional SNAr. While these reactions are older than their palladium-catalyzed counterparts, modern ligand development has significantly improved their scope and efficiency.
| Nucleophile | Reaction Type | Typical Conditions | Potential Product |
|---|---|---|---|
| CH₃O⁻ | SNAr (high temp) | CH₃ONa, high T, pressure | 2-Methoxy derivative |
| NaNH₂ | Elimination-Addition (Benzyne) | NaNH₂, liquid NH₃ | Mixture of 2- and 3-amino derivatives |
| Phenol (B47542) / K₂CO₃ | Ullmann Condensation | CuI, ligand, high T | 2-Phenoxy derivative |
Modifications of the Methoxy (B1213986) Linkage
The (2-bromophenyl)methoxy group in this compound serves as a key functional handle that can be modified or cleaved to yield new analogs. The ether linkage, while generally stable, can be cleaved under specific conditions, and the aromatic ring offers sites for further functionalization.
Standard methods for the cleavage of benzyl (B1604629) ethers, such as catalytic hydrogenolysis, are commonly employed. organic-chemistry.org This reaction typically involves the use of a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, leading to the formation of the corresponding alcohol and toluene. organic-chemistry.org However, the presence of bromine atoms on both the phenyl ring and the oxolane core in the target molecule may require careful selection of reaction conditions to avoid undesired dehalogenation.
Alternatively, oxidative cleavage presents another route for the deprotection of benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving p-methoxybenzyl (PMB) ethers, and with photoirradiation, can also be used for simple benzyl ethers. organic-chemistry.org The electronic properties of the 2-bromophenyl group would influence the feasibility and conditions of such oxidative methods.
Furthermore, the bromine atom on the phenyl ring provides a site for various cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, or alkynyl groups, thereby modifying the electronic and steric properties of the benzylic portion of the molecule without cleaving the ether linkage.
Table 1: Representative Methods for Benzyl Ether Cleavage Applicable to Analogs of this compound
| Entry | Reagent(s) | Substrate Type | Product | Notes |
| 1 | H₂, Pd/C | Benzyl ether | Alcohol, Toluene | May cause dehalogenation. organic-chemistry.org |
| 2 | DDQ | p-Methoxybenzyl ether | Alcohol | Milder conditions, less likely to affect other functional groups. organic-chemistry.org |
| 3 | BCl₃ | Aryl methyl ether | Phenol | Strong Lewis acid, effective for cleaving aryl ethers. |
| 4 | TMSI | Alkyl ether | Alcohol | Can be used for a variety of ether types. |
Design and Synthesis of Conformationally Restricted Analogs for Structure-Reactivity Investigations
To investigate the impact of the three-dimensional structure of this compound on its reactivity and potential biological activity, the design and synthesis of conformationally restricted analogs are of significant interest. By locking the flexible oxolane ring into a more rigid conformation, it is possible to probe the optimal geometry for interaction with biological targets.
One common strategy to achieve conformational restriction is through the introduction of additional rings, creating bicyclic or spirocyclic systems. For instance, intramolecular cyclization reactions can be employed to form a new ring fused to the oxolane core. Methods such as intramolecular Heck reactions, ring-closing metathesis (RCM), or aldol (B89426) condensations followed by cyclization are powerful tools in this regard. wikipedia.orgnih.gov
Ring-closing metathesis, in particular, has emerged as a versatile method for the synthesis of a wide variety of unsaturated rings. wikipedia.orgnih.gov By introducing two terminal alkene functionalities into the structure of this compound or its derivatives, RCM can be used to forge a new cyclic structure, thereby restricting the conformational freedom of the original oxolane ring. The size of the newly formed ring can be controlled by the length of the tethers connecting the two alkene groups.
Another approach involves the synthesis of analogs where the oxolane ring is part of a larger, more rigid scaffold. This can be achieved by starting from a conformationally defined building block and elaborating it to include the key structural features of this compound. For example, a rigid bicyclic diol could be selectively protected and then functionalized to introduce the bromo and (2-bromophenyl)methoxy substituents.
The study of such conformationally restricted analogs can provide valuable insights into the bioactive conformation of the parent molecule and guide the design of new derivatives with improved properties. Structure-activity relationship (SAR) studies on these rigid analogs can help to identify the key structural features responsible for the observed activity. nih.gov
Table 2: Strategies for the Synthesis of Conformationally Restricted Oxolane Analogs
| Strategy | Key Reaction | Description | Potential Application |
| Fused Bicyclic Systems | Intramolecular Cyclization | Formation of a new ring fused to the oxolane core via reactions like Heck or aldol. | Creates rigid structures with defined stereochemistry. |
| Unsaturated Rings | Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor to form an unsaturated ring, restricting rotation. wikipedia.orgnih.gov | Introduces conformational constraints and a site for further functionalization. |
| Spirocyclic Systems | Spirocyclization | Formation of a new ring sharing one atom with the oxolane ring. | Provides a different spatial arrangement of substituents. |
| Bridged Systems | Bridging Reactions | Introduction of a bridge across the oxolane ring. | Severely restricts conformational flexibility. |
Future Research Directions in the Chemistry of 3 Bromo 4 2 Bromophenyl Methoxy Oxolane
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research should prioritize the development of sustainable methods for the synthesis of 3-Bromo-4-[(2-bromophenyl)methoxy]oxolane. This would involve moving away from hazardous reagents and solvents, and instead focusing on atom-economical reactions that minimize waste.
Key areas of investigation could include:
Catalytic Processes: Employing catalytic amounts of transition metals or organocatalysts to facilitate the key bond-forming reactions. Palladium-catalyzed reactions, for instance, have shown great promise in the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl bromides. nih.gov
Alternative Energy Sources: Exploring the use of microwave irradiation or photochemical methods to drive reactions, potentially reducing reaction times and energy consumption compared to conventional heating.
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents.
A hypothetical comparison of a traditional versus a green synthetic approach is outlined below:
| Feature | Traditional Route | Green Route |
| Starting Materials | Petroleum-based | Bio-based (e.g., from carbohydrates) |
| Reagents | Stoichiometric, potentially toxic | Catalytic, low toxicity |
| Solvents | Chlorinated solvents | Water, ethanol, or solvent-free |
| Energy Input | Conventional heating | Microwave or photochemical |
| Byproducts | Significant, potentially hazardous | Minimal, recyclable |
Exploration of Novel Reactivity Pathways under Mild Conditions
The reactivity of this compound is largely unexplored. The presence of two bromine atoms at different positions (aliphatic and aromatic) and an ether linkage within a cyclic system offers a rich landscape for chemical transformations. Future studies should focus on elucidating these reactive pathways, particularly under mild conditions to enhance selectivity and functional group tolerance.
Potential areas for exploration include:
Cross-Coupling Reactions: The aromatic bromine atom is a prime handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution: The aliphatic bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The stereochemical outcome of these reactions would be a critical aspect to investigate.
Ring-Opening Reactions: Investigating the stability of the oxolane ring and the conditions under which it might undergo ring-opening would provide valuable insights into its chemical behavior and potential for further functionalization.
Radical Reactions: Exploring the reactivity of the C-Br bonds under radical conditions could open up new avenues for derivatization.
Advanced Computational Modeling for Precise Reaction Design and Prediction
Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental design and saving valuable resources. For this compound, computational modeling could provide crucial insights into its structure, reactivity, and potential applications.
Specific areas for computational investigation include:
Conformational Analysis: Determining the preferred conformations of the oxolane ring and the orientation of its substituents, which will influence its reactivity and interactions with other molecules.
Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the mechanisms of potential reactions, predict activation energies, and understand stereochemical outcomes. chemrxiv.org
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.
Modeling Halogen Bonding: Investigating the potential for the bromine atoms to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and medicinal chemistry. nih.govarxiv.orgnih.gov
| Computational Method | Application for this compound |
| Molecular Mechanics (MM) | Rapid conformational searching and initial geometry optimization. |
| Density Functional Theory (DFT) | Accurate calculation of electronic structure, reaction energies, and spectroscopic properties. |
| Ab initio methods | High-accuracy calculations for benchmarking and detailed mechanistic studies. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in different environments. |
Applications as Precursors for Functional Materials and Advanced Organic Architectures
The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of more complex and functional molecules. The oxolane (tetrahydrofuran) ring is a common motif in many natural products and biologically active compounds. wikipedia.org
Future research could focus on utilizing this compound as a building block for:
Novel Ligands: The two bromine atoms can be functionalized to create bidentate or tridentate ligands for catalysis or coordination chemistry.
Biologically Active Molecules: The oxolane core could be elaborated to synthesize analogs of known drugs or novel bioactive compounds.
Functional Polymers: The aromatic ring could be incorporated into polymer backbones, while the oxolane unit could impart specific solubility or material properties.
Organic Electronic Materials: Modification of the aromatic system could lead to the development of new materials for applications in organic electronics.
Janus-type Structures: With distinct functionalities on the aromatic and aliphatic parts of the molecule, it could serve as a precursor for Janus-type molecules with interesting self-assembly properties. researchgate.netmdpi.commdpi.com
Stereochemical Control in the Synthesis of Complex Oxolane Derivatives
The oxolane ring in this compound contains two stereocenters. The control of stereochemistry during its synthesis and subsequent reactions is a critical aspect that will determine the properties and potential applications of its derivatives.
Future research in this area should aim to:
Develop Stereoselective Syntheses: Design synthetic routes that allow for the selective formation of a single diastereomer or enantiomer of the target molecule. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. nih.gov
Investigate Stereospecific Reactions: Study how the existing stereochemistry of the oxolane ring influences the stereochemical outcome of subsequent reactions at the bromine-bearing carbon and other positions.
Elucidate Stereochemical Relationships: Determine the relative and absolute configurations of the synthesized stereoisomers using techniques such as X-ray crystallography and advanced NMR spectroscopy.
The development of stereocontrolled synthetic methodologies is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities and material properties.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of 3-Bromo-4-[(2-bromophenyl)methoxy]oxolane?
Methodological Answer: The synthesis involves regioselective bromination and etherification. Key steps include:
- Halogenation: Use bromine in acetic acid at room temperature (60–90 min reaction time) for regioselective bromination of the oxolane precursor .
- Etherification: React the brominated intermediate with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the methoxy linkage. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization: Typical yields range from 70–85%, with purity >95% confirmed by HPLC.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and functional groups. For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with bromine substitution .
- X-ray Crystallography: Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(8) motifs) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.92) .
Q. What common reactions are feasible with the brominated aromatic rings in this compound?
Methodological Answer:
- Nucleophilic Substitution: React with amines (e.g., NH₃/MeOH, 50°C) or thiols (e.g., NaSH in ethanol) to replace bromine, forming derivatives .
- Suzuki Coupling: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O to form biaryl products .
- Reduction: Hydrogenate over Pd/C (H₂, 1 atm) to dehalogenate selectively while retaining the oxolane ring .
Advanced Research Questions
Q. How do halogen positioning and electronic effects influence the compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Analogous dioxolane derivatives show that bromine at the 3-position enhances electrophilicity, promoting interactions with nucleophilic residues in target enzymes. The 2-bromophenyl group increases lipophilicity, improving membrane permeability .
- Electronic Effects: Electron-withdrawing bromines polarize the aromatic ring, facilitating nucleophilic attack. Compare reactivity with fluorine-substituted analogs (e.g., 4-fluorophenyl derivatives show reduced activity due to weaker electron withdrawal) .
Q. How can researchers resolve contradictions in biological activity data across halogenated oxolane derivatives?
Methodological Answer:
- Systematic Variation: Synthesize a library of derivatives with controlled halogen positions (e.g., 3-bromo vs. 5-bromo) and test in standardized assays (e.g., kinase inhibition or antimicrobial screens) .
- In Silico Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .
- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., 4-chloro-2-fluorophenyl analogs) to identify trends in substituent effects .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies: Monitor Suzuki coupling progress via GC-MS to determine rate constants. Bromine at the 3-position shows faster oxidative addition to Pd⁰ compared to para-substituted analogs due to reduced steric hindrance .
- DFT Calculations: Model transition states (e.g., using Gaussian 16) to identify electronic barriers. The LUMO of the brominated ring localizes at the C-Br bond, favoring Pd insertion .
Q. How can computational methods predict polymorphic stability for this compound?
Methodological Answer:
- Crystal Packing Analysis: Use Mercury Software to analyze X-ray data (e.g., ’s hydrogen-bonded dimers). Calculate lattice energy (PIXEL method) to compare polymorph stability .
- Thermodynamic Screening: Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and correlate with computed solubility parameters (Hansen Solubility Parameters) .
Notes
- Avoid suppliers like BenchChem and focus on peer-reviewed methodologies.
- Advanced questions integrate computational and experimental approaches to address mechanistic and structural complexities.
- For SAR studies, prioritize halogen positioning and electronic effects over bulkier substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
